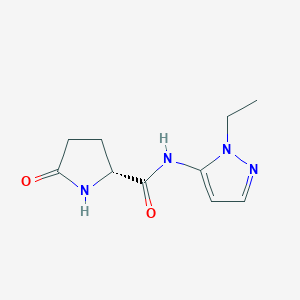![molecular formula C15H23N5O2S B6752083 3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6752083.png)
3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one is a complex organic compound featuring a unique combination of triazole, morpholine, and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Morpholine Derivative Synthesis: The morpholine ring is often introduced through nucleophilic substitution reactions involving epoxides and amines.
Thiazole Ring Formation: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Coupling Reactions: The final compound is obtained by coupling the triazole, morpholine, and thiazole intermediates using appropriate linkers and reagents such as alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazole and thiazole rings, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a promising lead compound for pharmaceutical development.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The morpholine ring may interact with biological membranes, affecting their permeability. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing protein binding and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-1,3-thiazol-2-one: Lacks the methyl group on the thiazole ring.
3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The unique combination of triazole, morpholine, and thiazole rings in 3-[2-[2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one provides distinct chemical and biological properties. This compound’s structural diversity allows for versatile applications and interactions, setting it apart from similar compounds.
This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields
Propiedades
IUPAC Name |
3-[2-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]ethyl]-4-methyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-11-10-23-15(21)19(11)5-4-18-6-7-22-14(8-18)9-20-13(3)16-12(2)17-20/h10,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBQJWYBRAJDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CCN2CCOC(C2)CN3C(=NC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-fluorophenyl)cyclopropyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6752003.png)
![4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide](/img/structure/B6752022.png)
![(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6752027.png)
![3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile](/img/structure/B6752030.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea](/img/structure/B6752033.png)
![N-cyclopropyl-N-methyl-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6752038.png)
![(5R)-5-[4-(2-phenylethoxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6752040.png)
![(5R)-5-[2-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6752054.png)
![(5R)-5-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)pyrrolidin-2-one](/img/structure/B6752059.png)

![5-[1-[4-(Oxolan-3-ylmethyl)piperazin-1-yl]ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6752070.png)
![4,5-Dimethyl-2-[[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B6752073.png)
![1-Morpholin-4-yl-4-[4-(pyridazin-3-ylamino)piperidin-1-yl]butane-1,4-dione](/img/structure/B6752080.png)
![N-(1H-indol-7-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6752084.png)
